

Application Notes and Protocols for Ingavirin in Cell Culture Experiments

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Compound of Interest

Compound Name: *Ingavirin*
CAS No.: 219694-63-0
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **Ingavirin** in cell culture experiments to assess its antiviral activity and cytotoxicity. The information is compiled from various studies and is intended to serve as a comprehensive guide for researchers.

Introduction

Ingavirin is an antiviral drug with a broad spectrum of activity against various respiratory viruses, including influenza A and B viruses, human metapneumovirus (HMPV), and adenovirus.[1][2][3] Its mechanism of action is multifaceted, involving both direct antiviral effects and modulation of the host's innate immune response.[1][4][5] **Ingavirin** has been shown to interfere with the nuclear import of viral nucleoproteins, enhance the production of interferons, and exhibit anti-inflammatory properties by normalizing the balance of cytokines.[1][5]

Data Presentation: Ingavirin Dosage and Effects

The following table summarizes the effective concentrations and observed effects of **Ingavirin** in various cell culture models.

Cell Line	Virus	Ingavirin Concentration (µg/mL)	Duration of Treatment	Observed Effects	Reference
MDCK	Influenza A/H1N1	250 - 400	Post-adsorption (60-90 min)	Prevention of virus-induced cytopathic effect (CPE) and inhibition of hemagglutinin formation. [6][7]	[6][7]
MDCK	Influenza A/H1N1, A/H5N1, A/H3N2	Not specified	Not specified	Decrease in hemagglutinating and cytopathic activity.[3]	[3]
A549	Influenza A virus	1	Not specified	Induces PKR activation, translocation of IRF3 and IRF7, and increases MxA levels.[4]	[4]
Chang Conjunctiva	Human Metapneumovirus (HMPV)	50 - 500	24 hours post-infection	Effective suppression of virus replication by 2.2-3.3 logs. [1]	[1]
Chang Conjunctiva	Human Metapneumovirus (HMPV)	500	24 hours pre-infection	Protection of cells from HMPV infection.[1]	[1]

Hep-2	Adenovirus (type 5)	10, 100, 1000	Not specified	Reduction in infective capacity of progeny virus by 10, 100, and 250 times, respectively. Disturbance of normal adenovirus morphogenesis.	[8]
MDCK	Influenza A/H1N1	up to 1000	Not specified	Low toxicity, CD50 not reached.	[6][7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of **Ingavirin** in a cell line such as A549.

Materials:

- A549 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Ingavirin** stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

- 96-well cell culture plates
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Seeding:
 - Trypsinize and resuspend A549 cells in complete DMEM.
 - Seed 1×10^4 cells in 100 μL of medium per well in a 96-well plate.
 - Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Ingavirin** in serum-free DMEM.
 - Carefully aspirate the medium from the wells.
 - Add 100 μL of the **Ingavirin** dilutions to the respective wells. Include a vehicle control (medium with the solvent used for **Ingavirin**) and a cell-free blank (medium only).
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the incubation period, add 10 μL of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
- Solubilization and Measurement:
 - Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently by pipetting or shaking to ensure complete solubilization.
 - Read the absorbance at 570 nm using a microplate reader.

- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - The 50% cytotoxic concentration (CC_{50}) can be determined by plotting the percentage of viability against the log of the **Ingavirin** concentration.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol describes a method to evaluate the antiviral activity of **Ingavirin** against influenza virus in MDCK cells by observing the reduction in the cytopathic effect (CPE).

Materials:

- MDCK cells
- Eagle's Minimum Essential Medium (EMEM) supplemented with a suitable buffer and antibiotics. For influenza virus, a serum-free medium containing TPCK-treated trypsin (1-2 $\mu\text{g}/\text{mL}$) is typically used.
- Influenza virus stock with a known titer ($TCID_{50}/\text{mL}$)
- **Ingavirin** stock solution
- 96-well cell culture plates
- Crystal Violet staining solution (e.g., 0.1% in 20% ethanol)

Procedure:

- Cell Seeding:
 - Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
- Virus Infection and Compound Treatment:

- On the following day, wash the cell monolayer with PBS.
- Prepare serial dilutions of **Ingavirin** in infection medium.
- In a separate plate or tubes, mix the **Ingavirin** dilutions with a standardized amount of influenza virus (e.g., 100 TCID₅₀).
- Transfer the virus-**Ingavirin** mixtures to the corresponding wells of the cell plate.
- Include a virus control (cells infected with virus in the absence of **Ingavirin**) and a cell control (cells with medium only).
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- Observation of CPE:
 - Observe the cells daily under a microscope for the appearance of CPE (e.g., cell rounding, detachment).
 - The assay is typically terminated when the virus control wells show 75-100% CPE (usually 2-4 days post-infection).
- Staining and Quantification:
 - Aspirate the medium and gently wash the cells with PBS.
 - Fix the cells with a suitable fixative (e.g., 10% formalin) for 20 minutes.
 - Stain the cells with Crystal Violet solution for 10-15 minutes.
 - Gently wash the plate with water and allow it to air dry.
 - The viability of the cells can be assessed visually or by eluting the dye and measuring the absorbance.
- Data Analysis:
 - The concentration of **Ingavirin** that inhibits CPE by 50% (EC₅₀) can be determined.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of **Ingavirin**.

Materials:

- A549 or MDCK cells
- Appropriate cell culture medium
- Virus stock (e.g., Influenza A virus)
- **Ingavirin** stock solution
- 24-well or 48-well cell culture plates

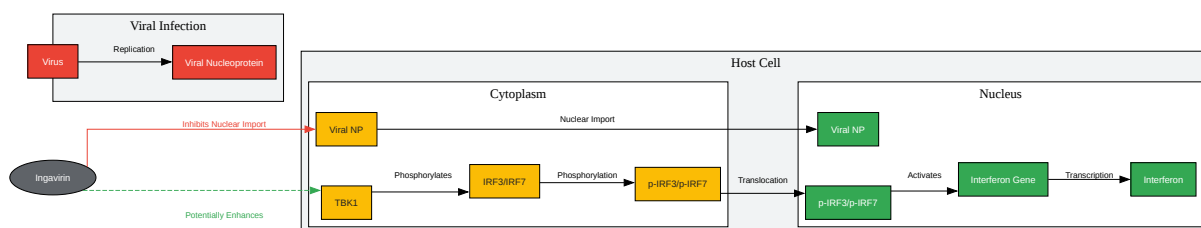
Procedure:

- Cell Seeding and Infection:
 - Seed cells in a multi-well plate to form a confluent monolayer.
 - Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of **Ingavirin**.
- Incubation and Supernatant Collection:
 - Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
 - Collect the cell culture supernatants, which contain the progeny virus.
- Virus Titer Determination:
 - Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID₅₀ assay on a fresh monolayer of susceptible cells.
- Data Analysis:
 - Compare the virus titers from the **Ingavirin**-treated wells to the untreated virus control.

- Calculate the percentage of virus yield reduction for each **Ingavirin** concentration.
- The concentration of **Ingavirin** that reduces the virus yield by 50% or 90% (IC₅₀ or IC₉₀) can be calculated.

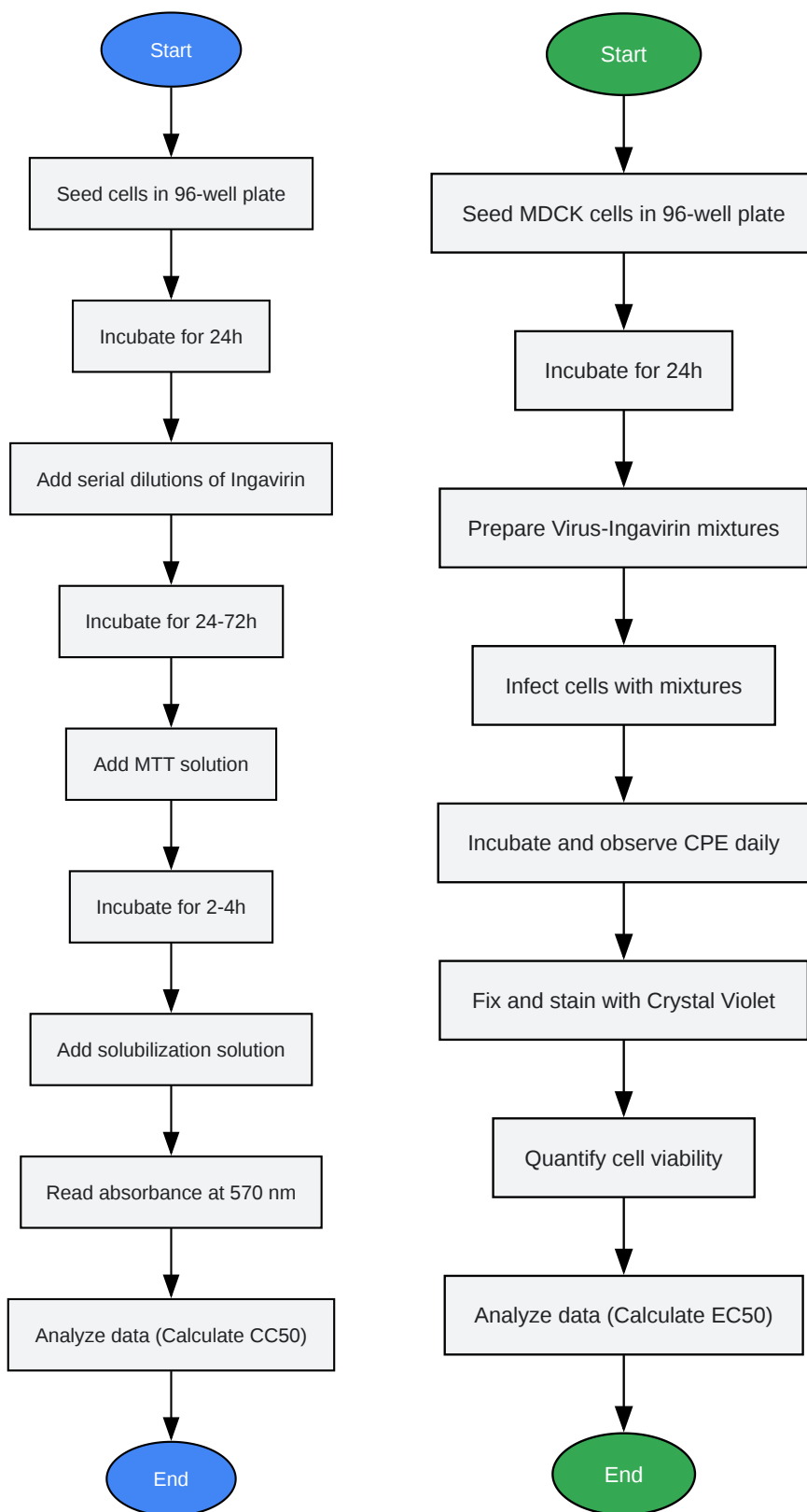
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Proposed mechanism of action of **Ingavirin**.



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